Sparfloxacin (N1-Cyclopropyl) vs. N1-Ethyl Quinolone: Antibacterial Potency Advantage Derived from Cyclopropyl Intermediate
N-Cyclopropyl-2,3,4-trifluoroaniline serves as the direct precursor to the N1-cyclopropyl moiety in sparfloxacin and related 6,8-difluoroquinolones [1]. The antibacterial activity of the resulting N1-cyclopropyl quinolone scaffold is superior to that of N1-ethyl and N1-hydrogen comparators. This advantage is inherent to the cyclopropyl group introduced via this specific intermediate.
| Evidence Dimension | Antibacterial potency against S. aureus (MIC) |
|---|---|
| Target Compound Data | Sparfloxacin (N1-cyclopropyl, 6,8-difluoroquinolone) MIC90 = 0.05 μg/mL |
| Comparator Or Baseline | N1-Ethyl analog MIC90 = 0.20 μg/mL; N1-H analog MIC90 = 0.39 μg/mL |
| Quantified Difference | 4-fold more potent than N1-ethyl analog; 8-fold more potent than N1-H analog |
| Conditions | In vitro MIC assay; S. aureus clinical isolates; Mueller-Hinton broth microdilution method |
Why This Matters
This establishes that the cyclopropyl group introduced via N-Cyclopropyl-2,3,4-trifluoroaniline is not a generic N-substituent but rather a potency-enhancing moiety, making procurement of this specific intermediate essential for synthesizing high-activity 6,8-difluoroquinolone antibacterials.
- [1] Miyamoto T, Matsumoto J, Chiba K, Egawa H, Shibamori K, Minamida A, Nishimura Y, Okada H, Kataoka M, Fujita M, et al. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of Medicinal Chemistry. 1990;33(6):1645-1656. View Source
